N-(2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(4-METHOXYBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazine core, which is known for its stability and versatility in chemical reactions. The presence of methoxybenzenesulfonyl and methoxyphenyl groups further enhances its chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 4-(4-METHOXYBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methoxyphenylamine to form an intermediate sulfonamide. This intermediate is then reacted with 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions include sulfone, sulfide, and substituted derivatives.
Scientific Research Applications
4-(4-METHOXYBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the methoxybenzenesulfonyl and methoxyphenyl groups can enhance its binding affinity and specificity towards these targets, resulting in desired biological effects.
Comparison with Similar Compounds
Similar compounds include other benzoxazine derivatives and sulfonamide-containing molecules. Compared to these compounds, 4-(4-METHOXYBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 4-Methoxybenzenesulfonyl chloride
- 2-Methoxyphenyl isocyanate
- Bis(4-methoxyphenyl) sulfone
These compounds share some structural similarities but differ in their reactivity and applications.
Properties
Molecular Formula |
C25H26N2O6S |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-(4-methoxyphenyl)sulfonyl-7-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C25H26N2O6S/c1-17-8-13-21-23(14-17)33-24(25(28)26-15-18-6-4-5-7-22(18)32-3)16-27(21)34(29,30)20-11-9-19(31-2)10-12-20/h4-14,24H,15-16H2,1-3H3,(H,26,28) |
InChI Key |
HLTJSRXZHQQTGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC(O2)C(=O)NCC3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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